tert-butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate
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Overview
Description
tert-butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate is a chemical compound with the molecular formula C15H25NO4 and a molecular weight of 283.368. It is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Chemical Reactions Analysis
tert-butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-butyl 8,11-dioxa-2-azadispiro[324724]tridecane-2-carboxylate has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used in studies involving cellular processes and molecular interactionsIn industry, it can be used in the production of specialized chemicals and materials .
Comparison with Similar Compounds
tert-butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and properties. The unique aspects of tert-butyl 8,11-dioxa-2-azadispiro[3247
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(17)16-10-14(11-16)4-6-15(7-5-14)18-8-9-19-15/h4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUUYYHMKUALCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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